Technical Guide: 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Technical Guide: 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine
CAS Number: 145934-92-5
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the chemical compound 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine. Despite a comprehensive search of available scientific literature and chemical databases, it is important to note that detailed experimental protocols, in-depth biological activity studies, and specific signaling pathway information for this particular molecule are limited. Much of the publicly accessible research focuses on the closely related scaffold, 5-fluoro-1H-pyrrolo[2,3-b]pyridine.
This guide provides the available data for 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine and, for comparative and contextual purposes, also discusses the broader significance of the pyrrolo[2,3-b]pyridine core, drawing on data from more extensively studied analogues.
Core Compound Properties
A summary of the fundamental properties of 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine is presented below.
| Property | Value | Source |
| CAS Number | 145934-92-5 | [1][2] |
| Molecular Formula | C₈H₇FN₂ | [1][2][3] |
| Molecular Weight | 150.16 g/mol | [3] |
| Purity | Typically ≥97% | [3] |
Synthesis and Chemical Structure
Detailed, step-by-step synthesis protocols for 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine are not extensively documented in readily available literature. However, the synthesis of the core 1H-pyrrolo[2,3-b]pyridine scaffold is well-established and often serves as a crucial intermediate in the synthesis of various kinase inhibitors.
The general structure of the pyrrolo[2,3-b]pyridine core is a subject of significant interest in medicinal chemistry due to its role as a versatile scaffold in drug discovery.
Caption: Logical relationship of the Pyrrolo[2,3-b]pyridine scaffold in drug discovery.
Applications in Drug Development
The 1H-pyrrolo[2,3-b]pyridine core is a key structural motif in a variety of kinase inhibitors. The fluorine substitution at the 5-position is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
Derivatives of the broader 1H-pyrrolo[2,3-b]pyridine family have been investigated as inhibitors for several kinases, playing a role in various signaling pathways. While specific pathways involving 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine are not detailed in the literature, related compounds are known to target kinases such as:
-
FMS-like tyrosine kinase 3 (FLT3): Inhibitors of FLT3 are investigated for the treatment of Acute Myeloid Leukemia (AML).[4]
-
Colony-Stimulating Factor 1 Receptor (CSF1R): Inhibitors targeting CSF1R are being explored for their potential in treating various cancers.
-
Fibroblast Growth Factor Receptor (FGFR): Abnormal FGFR signaling is implicated in several cancers, making it an attractive target for therapeutic intervention.[5]
The general workflow for the development of such kinase inhibitors often follows a structured path from initial design to clinical trials.
Caption: Generalized workflow for kinase inhibitor drug development.
Biological Activity of Related Compounds
While specific biological data for 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine is scarce, studies on the closely related compound, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine , have shown its utility as a key intermediate in the development of potent inhibitors for various biological targets. For instance, derivatives of 5-fluoro-1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated as inhibitors of the influenza virus PB2 protein.[6]
The abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical factor in the progression of various tumors. Consequently, targeting FGFRs is a promising strategy in cancer therapy.[5] Research has demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against FGFR1, 2, and 3.[5]
Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.
Conclusion
5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine, identified by CAS number 145934-92-5, belongs to a class of compounds with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors. However, there is a notable lack of detailed, publicly available research specifically on this compound. Researchers and drug development professionals are encouraged to consider the broader literature on 5-fluoro-1H-pyrrolo[2,3-b]pyridine and other substituted 1H-pyrrolo[2,3-b]pyridines to infer potential applications and guide future research. Further investigation is required to fully elucidate the specific chemical and biological properties of 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine.
References
- 1. 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine | 145934-92-5 [sigmaaldrich.cn]
- 2. 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine [allbiopharm.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Design and synthesis 1H-Pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors for the treatment of Acute myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
